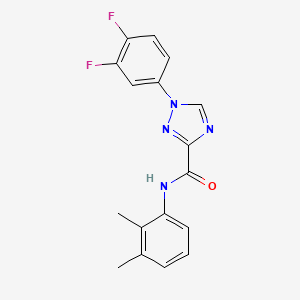
1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound characterized by the presence of a triazole ring, difluorophenyl, and dimethylphenyl groups
Métodos De Preparación
The synthesis of 1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using appropriate fluorinated precursors.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using suitable aryl halides and palladium catalysts.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antifungal, antibacterial, and anticancer drugs.
Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets, contributing to the understanding of its mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluorophenyl and dimethylphenyl groups contribute to the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with similar compounds, such as:
1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)urea: This compound shares similar structural features but differs in the presence of a urea group instead of a triazole ring.
Other Triazole Derivatives: Compounds with different substituents on the triazole ring or aromatic groups can be compared to highlight the unique properties and applications of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14F2N4O |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c1-10-4-3-5-15(11(10)2)21-17(24)16-20-9-23(22-16)12-6-7-13(18)14(19)8-12/h3-9H,1-2H3,(H,21,24) |
Clave InChI |
MKMNQWXVYFXSNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)
![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
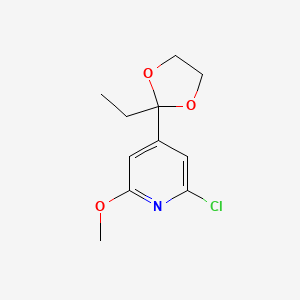
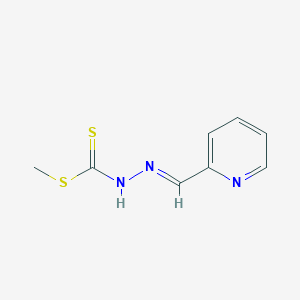
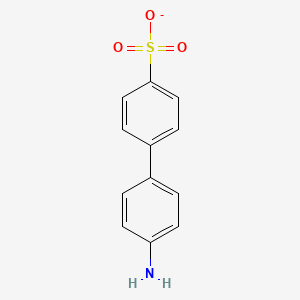
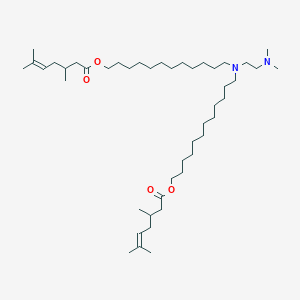
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)

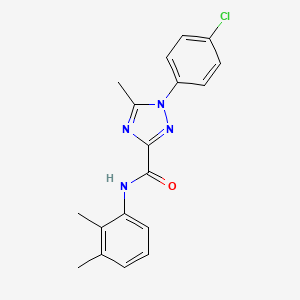
![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide](/img/structure/B15281871.png)
